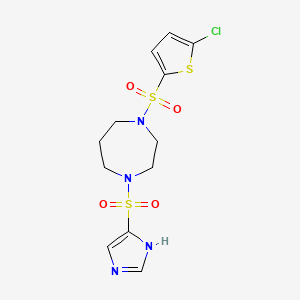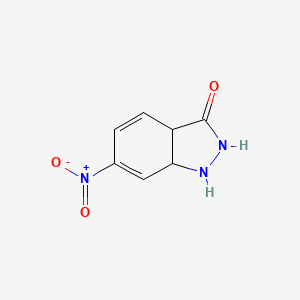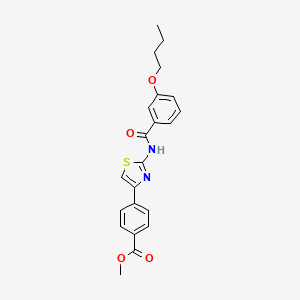![molecular formula C14H16N2O3S2 B2862563 S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate CAS No. 851716-69-3](/img/structure/B2862563.png)
S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including acylation and condensation . The specific reactions that this compound might undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, amino acids, which this compound appears to contain, are generally soluble in water and have high melting points .Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial activity of pyridine derivatives, including compounds related to S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate, have been explored. Patel, Agravat, and Shaikh (2011) synthesized a series of 2-amino substituted benzothiazoles and evaluated their antimicrobial activity against various strains of bacteria and fungi. These compounds demonstrated variable and modest activity, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties on carbon steel in acidic environments by Hu et al. (2016). They synthesized two benzothiazole derivatives and found them to offer higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the benzothiazole family. This research indicates the potential use of such compounds in protecting metals from corrosion (Hu et al., 2016).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups and evaluated their properties for photodynamic therapy applications. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, highlighting their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with a benzothiazole moiety. Their research revealed that some compounds exhibited anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This study opens avenues for further investigation into benzothiazole derivatives as anticancer agents (Havrylyuk et al., 2010).
properties
IUPAC Name |
S-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(17)20-9-13(18)15-14-16(7-8-19-2)11-5-3-4-6-12(11)21-14/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNWDHOLBVRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2862482.png)

![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)

![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)
![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)


